BenchChemオンラインストアへようこそ!

BMS-986141

Antiplatelet therapy Thrombosis Bleeding risk

BMS-986141 is an orally active, selective PAR4 antagonist that blocks late-stage thrombus stabilization without cross-reacting with PAR1, ADP, or collagen pathways. It achieves 63-88% thrombus weight reduction at 0.1-0.5 mg/kg (p.o.) in primate arterial thrombosis models while increasing bleeding time only 1.2-fold vs 8.1-fold for clopidogrel. With a 33.7-44.7 h half-life and dose-proportional pharmacokinetics, it enables once-daily dosing for sustained, pathway-selective PAR4 inhibition. Ideal for translational thrombosis studies where bleeding confounds interpretation or where additive effects with aspirin/P2Y12 inhibitors are being evaluated.

Molecular Formula C27H23N5O5S2
Molecular Weight 561.6 g/mol
CAS No. 1478711-48-6
Cat. No. B8257941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986141
CAS1478711-48-6
Molecular FormulaC27H23N5O5S2
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC
InChIInChI=1S/C27H23N5O5S2/c1-31(2)25(33)16-7-5-15(6-8-16)24-28-17(14-38-24)13-36-21-9-18(34-3)10-22-19(21)11-23(37-22)20-12-32-26(29-20)39-27(30-32)35-4/h5-12,14H,13H2,1-4H3
InChIKeyKEEBLYWBELVGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-986141 (CAS 1478711-48-6): Oral PAR4 Antagonist for Antiplatelet Research and Thrombosis Studies


BMS-986141 is an orally active, reversible, small-molecule antagonist of protease-activated receptor-4 (PAR4), a thrombin receptor expressed on human platelets that mediates the later stages of thrombus growth and stabilization [1]. It is one of only two PAR4 antagonists that have entered clinical development for thrombosis indications [2]. The compound exhibits potent inhibition of PAR4 agonist peptide (AP)-induced platelet aggregation (IC50 of 0.4 nM in binding assays; 2.2 nM in functional platelet aggregation assays) [1][3]. BMS-986141 was developed as a backup clinical candidate to BMS-986120 in an imidazothiadiazole-based optimization program [2].

Why BMS-986141 Cannot Be Substituted with Generic PAR Antagonists or Standard Antiplatelet Agents


PAR4 is a distinct thrombin receptor that mediates sustained platelet activation and thrombus stabilization, whereas PAR1 mediates the initial rapid platelet response to thrombin, and P2Y12/cyclooxygenase pathways are activated by ADP and thromboxane A2, respectively [1]. BMS-986141 targets PAR4 selectively with no cross-reactivity against PAR1, ADP, or collagen pathways [2]. In contrast, the approved PAR1 antagonist vorapaxar is associated with significantly increased bleeding risk (including intracranial hemorrhage) in clinical trials, a liability that has limited its clinical adoption [3]. Generic substitution with standard antiplatelet agents fails because BMS-986141 provides an orthogonal mechanism that reduces thrombus formation additively when combined with aspirin or P2Y12 antagonists, with preclinical evidence of a wider therapeutic window [4].

Quantitative Differentiation Evidence: BMS-986141 Head-to-Head and Cross-Study Comparisons


Wider Therapeutic Window: BMS-986141 vs. Ticagrelor in Primate Arterial Thrombosis Model

In a direct head-to-head comparison in cynomolgus monkeys, BMS-986141 demonstrated comparable antithrombotic efficacy to the P2Y12 antagonist ticagrelor while exhibiting lower mesenteric bleeding time (MBT) at equivalent antithrombotic doses [1]. BMS-986141 at 0.5 mg/kg reduced electrically-mediated carotid artery thrombus weight by 88±3% while increasing MBT by only 1.2-fold over vehicle [2]. In a companion study under identical conditions, clopidogrel (0.3 mg/kg/day) reduced thrombus weight by 48% but increased MBT by 8.1-fold [2].

Antiplatelet therapy Thrombosis Bleeding risk Therapeutic index

Additive Antithrombotic Effect Over Standard-of-Care in Coronary Artery Disease Patients

In a Phase 2a clinical study of 45 patients with stable coronary artery disease, a single oral 4-mg dose of BMS-986141 added to background antiplatelet therapy reduced ex vivo thrombus area under high shear conditions [1]. The reduction was observed across all treatment arms: -28% in patients on ticagrelor alone (p=0.001), -23% in patients on aspirin alone (p=0.018), -24% in patients on dual antiplatelet therapy (ticagrelor + aspirin, p≤0.001), and -21% in healthy volunteers (p=0.001) [1].

Coronary artery disease Antiplatelet combination therapy Residual thrombotic risk Ex vivo thrombus formation

PAR4 Selectivity: No Cross-Reactivity with PAR1, ADP, or Collagen Pathways

BMS-986141 at 0.5 mg/kg completely inhibited ex vivo platelet aggregation induced by PAR4 agonist peptide (PAR4-AP, 12.5 μM) but produced no inhibition of aggregation induced by PAR1-AP (18 μM), ADP (20 μM), or collagen (5 μg/mL) in cynomolgus monkeys [1]. In human Phase 1 studies, BMS-986141 doses of 75 mg and 150 mg produced ≥80% inhibition of PAR4-AP-induced platelet aggregation without affecting PAR1-AP-induced aggregation through ≥24 hours post-dose [2].

Receptor selectivity Off-target activity Platelet aggregation Thrombin signaling

Synergistic Thrombus Reduction with Factor Xa Inhibition Under High Shear

In ex vivo perfusion studies, the combination of BMS-986141 with the Factor Xa inhibitor apixaban produced additive reduction in total thrombus area compared to apixaban alone [1]. The additional reduction ranged from 9.6% to 12.4% and was statistically significant specifically under conditions of high shear stress (p≤0.027) [1]. This shear-dependent effect is mechanistically consistent with PAR4's role in stabilizing thrombi under high-shear arterial flow conditions.

Combination therapy Factor Xa inhibitor High shear thrombosis Apixaban

Distinct Pharmacokinetic Profile from Lead Compound BMS-986120 with Favorable Human Half-Life

BMS-986141 was developed as a backup clinical candidate to BMS-986120 with optimized pharmacokinetic properties [1]. In first-in-human studies, BMS-986141 exhibited a mean half-life ranging from 33.7 to 44.7 hours across dose panels, supporting once-daily dosing [2]. Exposure was dose-proportional over a wide range (2.5 mg to 150 mg), with Cmax values of 17.6 ng/mL (2.5 mg) and 958 ng/mL (150 mg), and AUCinf values of 183 h×ng/mL and 9207 h×ng/mL, respectively [2]. The compound demonstrated minimal CYP enzyme inhibition liability [1].

Pharmacokinetics Oral bioavailability Half-life Clinical candidate optimization

Consistent PAR4 Inhibition Across Human and Non-Human Primate Species

BMS-986141 inhibits PAR4-AP-induced platelet aggregation with comparable potency in human and cynomolgus monkey blood, facilitating preclinical-to-clinical translation [1]. In vitro IC50 values for inhibition of PAR4-AP (25 μM)-induced platelet aggregation were 1.8±0.3 nM in human blood and 1.2±0.3 nM in monkey blood [1]. This cross-species consistency contrasts with some antiplatelet agents that exhibit significant species-dependent potency differences.

Species translation Preclinical model validation Platelet aggregation IC50 comparison

Recommended Research and Industrial Applications for BMS-986141 Based on Quantitative Evidence


Preclinical Arterial Thrombosis Models Requiring Wider Therapeutic Window than P2Y12 Antagonists

Use BMS-986141 at 0.1-0.5 mg/kg oral doses in non-human primate electrically-mediated carotid artery thrombosis models to achieve 63-88% thrombus weight reduction with only 1.2-fold MBT increase, compared to 8.1-fold MBT increase with clopidogrel at submaximal antithrombotic doses [1]. This application is particularly suited for studies where bleeding confounds interpretation of antithrombotic efficacy or where long-term dosing safety is being evaluated.

Combination Antiplatelet Therapy Studies Addressing Residual Thrombotic Risk in Coronary Artery Disease

Employ BMS-986141 as an add-on agent (4 mg single dose) to aspirin, ticagrelor, or dual antiplatelet therapy in ex vivo high-shear thrombosis models to evaluate additive antithrombotic effects (21-28% incremental thrombus area reduction) [2]. This scenario is directly relevant to translational research investigating strategies to reduce residual ischemic events in patients already receiving standard-of-care antiplatelet regimens.

Dual-Pathway Inhibition Research Combining PAR4 Antagonism with Factor Xa Inhibitors

Utilize BMS-986141 in combination with apixaban in ex vivo perfusion systems under high shear stress conditions to study additive thrombus reduction (9.6-12.4% beyond apixaban alone) [3]. This application is valuable for research programs exploring non-redundant antithrombotic mechanisms that may improve efficacy without proportional increases in bleeding risk.

Human Pharmacodynamic Studies Investigating PAR4-Specific Platelet Inhibition

Apply BMS-986141 at doses of 10-150 mg for sustained (≥24 hours) and pathway-selective inhibition of PAR4-AP-induced platelet aggregation without affecting PAR1, ADP, or collagen pathways [4]. The compound's dose-proportional pharmacokinetics and 33.7-44.7 hour half-life [4] make it suitable for once-daily dosing protocols in human volunteer or patient studies requiring consistent target engagement over extended periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986141

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.